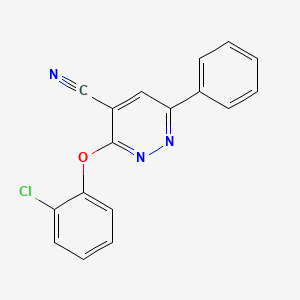
3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through various methods and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in various cellular processes such as apoptosis and beta-amyloid formation.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce beta-amyloid formation in the brain. It has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one in lab experiments is its potential therapeutic applications in various fields. However, one of the limitations is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and psychiatric disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, research can be conducted to optimize the synthesis method for improved yields and purity of the compound.
Synthesemethoden
The synthesis of 3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one has been achieved through various methods. One of the most common methods involves the reaction of 2-chloropropionyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminophenol to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and psychiatric disorders. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders due to its ability to inhibit the formation of beta-amyloid plaques. Additionally, it has shown promising results in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-9(16)15(21)19-7-6-17-14(20)11(19)8-13-18-10-4-2-3-5-12(10)22-13/h2-5,9,11H,6-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHPWMSFHLPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1CC2=NC3=CC=CC=C3O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d]oxazol-2-ylmethyl)-4-(2-chloropropanoyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone](/img/structure/B2895619.png)


![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)
![2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2895626.png)



![4-methyl-1-(1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2895635.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)